![molecular formula C11H21NO4 B14698378 n-Butyryl-D(+)-carnitin [German] CAS No. 25518-46-1](/img/structure/B14698378.png)
n-Butyryl-D(+)-carnitin [German]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
n-Butyryl-D(+)-carnitin: is a derivative of carnitine, a quaternary ammonium compound involved in the metabolism of fatty acids. This compound is known for its role in facilitating the transport of fatty acids into the mitochondria, where they are oxidized to produce energy. The addition of a butyryl group to the carnitine molecule enhances its lipophilicity, potentially altering its biological activity and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of n-Butyryl-D(+)-carnitin typically involves the esterification of D(+)-carnitin with butyric acid. This reaction can be catalyzed by various agents, including acid catalysts like sulfuric acid or base catalysts like sodium hydroxide. The reaction is usually carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods: In an industrial setting, the production of n-Butyryl-D(+)-carnitin may involve continuous flow reactors to optimize the reaction conditions and yield. The use of high-purity reagents and stringent quality control measures ensures the consistency and safety of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: n-Butyryl-D(+)-carnitin can undergo various chemical reactions, including:
Oxidation: The butyryl group can be oxidized to form butyric acid.
Reduction: The carnitine moiety can be reduced to form carnitinol.
Substitution: The ester linkage can be hydrolyzed to release butyric acid and D(+)-carnitin.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride can be used.
Substitution: Acidic or basic hydrolysis can be employed, with hydrochloric acid or sodium hydroxide as catalysts.
Major Products:
Oxidation: Butyric acid and oxidized carnitine derivatives.
Reduction: Carnitinol and reduced butyryl derivatives.
Substitution: Butyric acid and D(+)-carnitin.
Applications De Recherche Scientifique
Chemistry: n-Butyryl-D(+)-carnitin is used as a reagent in organic synthesis, particularly in the preparation of lipophilic carnitine derivatives.
Biology: In biological research, this compound is studied for its role in fatty acid metabolism and its potential effects on cellular energy production.
Medicine: n-Butyryl-D(+)-carnitin has potential therapeutic applications in the treatment of metabolic disorders, such as fatty acid oxidation defects and certain types of muscular dystrophy.
Industry: In the industrial sector, this compound is used in the formulation of dietary supplements and functional foods aimed at enhancing energy metabolism and physical performance.
Mécanisme D'action
n-Butyryl-D(+)-carnitin exerts its effects by facilitating the transport of fatty acids into the mitochondria. The butyryl group enhances the lipophilicity of the molecule, potentially increasing its affinity for mitochondrial membranes. Once inside the mitochondria, the fatty acids are oxidized to produce energy, which is crucial for various cellular processes. The molecular targets include carnitine acyltransferases, which are enzymes involved in the transport and oxidation of fatty acids.
Comparaison Avec Des Composés Similaires
Acetyl-L-carnitine: Known for its role in brain metabolism and cognitive function.
Propionyl-L-carnitine: Used in the treatment of peripheral arterial disease and heart conditions.
L-carnitine: The parent compound, widely used in dietary supplements for its role in energy metabolism.
Uniqueness: n-Butyryl-D(+)-carnitin is unique due to its enhanced lipophilicity, which may improve its bioavailability and efficacy in transporting fatty acids into the mitochondria. This property distinguishes it from other carnitine derivatives and makes it a valuable compound for research and therapeutic applications.
Propriétés
Numéro CAS |
25518-46-1 |
|---|---|
Formule moléculaire |
C11H21NO4 |
Poids moléculaire |
231.29 g/mol |
Nom IUPAC |
(3S)-3-butanoyloxy-4-(trimethylazaniumyl)butanoate |
InChI |
InChI=1S/C11H21NO4/c1-5-6-11(15)16-9(7-10(13)14)8-12(2,3)4/h9H,5-8H2,1-4H3/t9-/m0/s1 |
Clé InChI |
QWYFHHGCZUCMBN-VIFPVBQESA-N |
SMILES isomérique |
CCCC(=O)O[C@@H](CC(=O)[O-])C[N+](C)(C)C |
SMILES canonique |
CCCC(=O)OC(CC(=O)[O-])C[N+](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


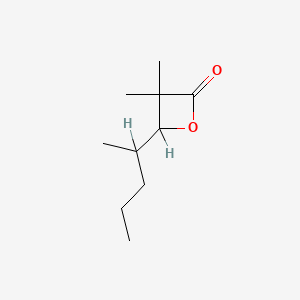
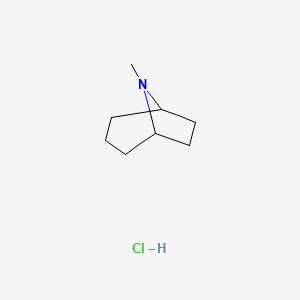
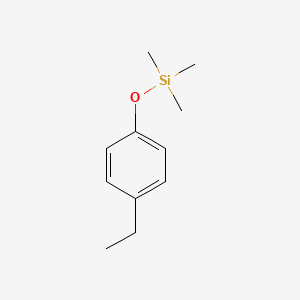
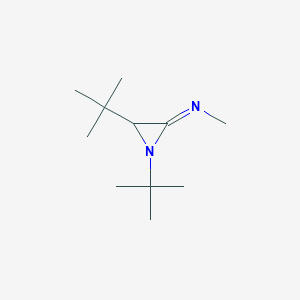

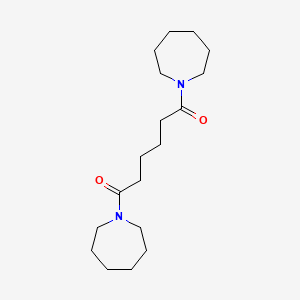

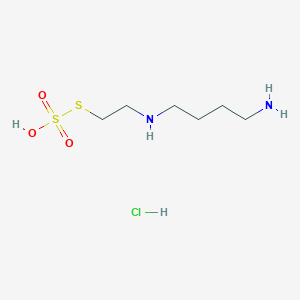
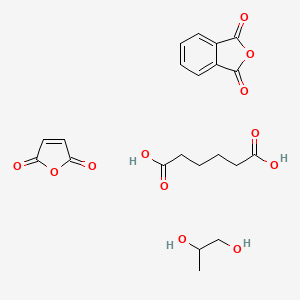

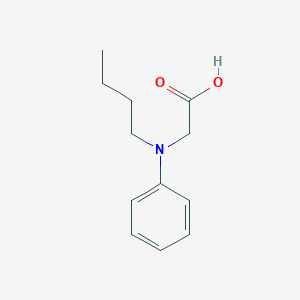
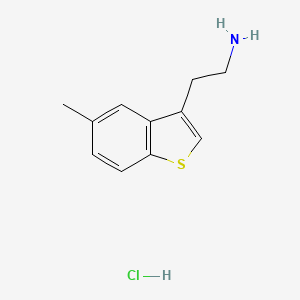
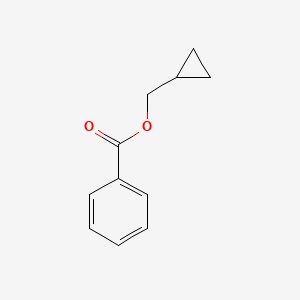
![1-Methyl-3-[1-(4-methylphenyl)ethenyl]benzene](/img/structure/B14698401.png)
